Arsenic trichloride

Catalog No.
S599717
CAS No.
7784-34-1
M.F
AsCl3
M. Wt
181.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Arsenic trichloride

CAS Number

7784-34-1

Product Name

Arsenic trichloride

IUPAC Name

trichloroarsane

Molecular Formula

AsCl3

Molecular Weight

181.28 g/mol

InChI

InChI=1S/AsCl3/c2-1(3)4

InChI Key

OEYOHULQRFXULB-UHFFFAOYSA-N

SMILES

Cl[As](Cl)Cl

Solubility

One mol can be dissolved in 9 moles of water; miscible with chloroform, carbon tetrachloride, iodine, sulfur, alkali iodides, oils and fats.
Sol in hydrogen bromide, hydrochloric acid, alcohol, and phosphorus trichloride.
Sol in ether
Solubility in water: reaction

Synonyms

Arsenic Trichloride; Arsenic(3+) Chloride; Arsenic(III) Chloride; Arsenous Chloride; Fuming Liquid Arsenic; Trichloroarsine;

Canonical SMILES

Cl[As](Cl)Cl

Description

The exact mass of the compound Arsenic trichloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as one mol can be dissolved in 9 moles of water; miscible with chloroform, carbon tetrachloride, iodine, sulfur, alkali iodides, oils and fats.sol in hydrogen bromide, hydrochloric acid, alcohol, and phosphorus trichloride.sol in ethersolubility in water: reaction. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Arsenicals - Supplementary Records. It belongs to the ontological category of arsenic molecular entity in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Health Hazards -> Carcinogens. However, this does not mean our product can be used or applied in the same or a similar way.

Arsenic trichloride, also known as arsenous chloride or butter of arsenic, is an inorganic compound with the chemical formula AsCl₃. This compound appears as a colorless liquid, although impurities may impart a yellow hue. Arsenic trichloride is highly toxic and corrosive, and it fuming in moist air due to its reactivity with water. Structurally, it is a pyramidal molecule exhibiting C₃v symmetry, with a bond length of 2.161 Å for the As-Cl bond and a bond angle of approximately 98° 25' .

  • Hydrolysis: When exposed to water, arsenic trichloride hydrolyzes to form arsenous acid and hydrochloric acid:
    AsCl3+3H2OAs OH 3+3HCl\text{AsCl}_3+3\text{H}_2\text{O}\rightarrow \text{As OH }_3+3\text{HCl}
  • Redistribution: It can react with arsenic trioxide to yield arsenic oxychloride:
    AsCl3+As2O33AsOCl\text{AsCl}_3+\text{As}_2\text{O}_3\rightarrow 3\text{AsOCl}
  • Formation of Salts: Arsenic trichloride can react with other halides to produce arsenic tribromide and arsenic triiodide:
    AsCl3+KBrAsBr3+KCl\text{AsCl}_3+\text{KBr}\rightarrow \text{AsBr}_3+\text{KCl}
  • Organoarsenic Chemistry: It serves as a precursor for various organoarsenic compounds, such as triphenylarsine:
    AsCl3+6Na+C6H5ClAs C6H5)3+6NaCl\text{AsCl}_3+6\text{Na}+\text{C}_6\text{H}_5\text{Cl}\rightarrow \text{As C}_6\text{H}_5)_3+6\text{NaCl}

Arsenic trichloride is recognized for its high toxicity and potential carcinogenic properties. Acute exposure can lead to symptoms such as respiratory irritation, skin burns, and gastrointestinal distress. Long-term exposure is associated with serious health effects, including skin lesions, respiratory issues, and increased cancer risk due to its mutagenic potential . Additionally, it has been classified as a potential teratogen, raising concerns about reproductive health .

Several methods exist for synthesizing arsenic trichloride:

  • Reaction with Hydrogen Chloride: The most common method involves reacting arsenic(III) oxide with hydrogen chloride:
    As2O3+6HCl2AsCl3+3H2O\text{As}_2\text{O}_3+6\text{HCl}\rightarrow 2\text{AsCl}_3+3\text{H}_2\text{O}
  • Chlorination of Arsenic: Direct chlorination of elemental arsenic at elevated temperatures (80–85 °C) can yield arsenic trichloride:
    2As+3Cl22AsCl32\text{As}+3\text{Cl}_2\rightarrow 2\text{AsCl}_3
  • Thionyl Chloride Method: A more specialized laboratory method involves refluxing arsenic(III) oxide with thionyl chloride:
    2As2O3+3SOCl22AsCl3+3SO22\text{As}_2\text{O}_3+3\text{SOCl}_2\rightarrow 2\text{AsCl}_3+3\text{SO}_2
  • Disulfur Dichloride Method: This method utilizes disulfur dichloride as a chlorinating agent:
    2As2O3+6S2Cl24AsCl3+3SO2+9S2\text{As}_2\text{O}_3+6\text{S}_2\text{Cl}_2→4\text{AsCl}_3+3\text{SO}_2+9\text{S}

Arsenic trichloride is primarily utilized in the synthesis of organoarsenic compounds used in various applications, including:

  • Pesticides: Certain organoarsenic compounds derived from arsenic trichloride are employed as pesticides.
  • Pharmaceuticals: It serves as an intermediate in the production of some pharmaceutical agents.
  • Chemical Research: Arsenic trichloride is used in laboratories for research purposes related to organometallic chemistry.

Research on the interactions of arsenic trichloride with biological systems has highlighted its potential mutagenicity and carcinogenicity. Studies indicate that exposure can lead to oxidative stress and DNA damage in cellular models. The compound's reactivity with biological macromolecules suggests that it may interfere with cellular functions, leading to adverse health effects .

Arsenic trichloride shares similarities with other trihalides of group fifteen elements. Here are some comparable compounds:

CompoundFormulaKey Characteristics
Phosphorus trichloridePCl₃Used in organic synthesis; less toxic than AsCl₃.
Antimony(III) chlorideSbCl₃Similar structure; used in organic synthesis.
Nitrogen trichlorideNCl₃Highly reactive; used in chemical synthesis but less stable than AsCl₃.
Bismuth chlorideBiCl₃Used in medicinal applications; less toxic than AsCl₃.

Uniqueness of Arsenic Trichloride

Arsenic trichloride's uniqueness lies in its high toxicity and volatility compared to other similar compounds. Its ability to hydrolyze rapidly in moisture-laden environments distinguishes it from phosphorus and antimony chlorides, which are more stable under similar conditions . Furthermore, its role as a precursor in organoarsenic chemistry adds to its distinctiveness among group fifteen halides.

Classical Synthetic Routes

Arsenic Trioxide-Hydrogen Chloride Pathway

The reaction of arsenic trioxide (As₂O₃) with hydrogen chloride gas produces arsenic trichloride and water:
Equation:
$$ \text{As}2\text{O}3 + 6 \text{HCl} \rightarrow 2 \text{AsCl}3 + 3 \text{H}2\text{O} $$

This method requires controlled conditions to minimize hydrolysis, as AsCl₃ reacts readily with moisture. Industrial applications often employ excess HCl to drive the reaction to completion and suppress side reactions [1] [5].

Direct Chlorination of Elemental Arsenic

Elemental arsenic reacts with chlorine gas at elevated temperatures (80–85°C) to yield AsCl₃:
Equation:
$$ 2 \text{As} + 3 \text{Cl}2 \rightarrow 2 \text{AsCl}3 $$

While straightforward, this method poses challenges due to the hazardous nature of chlorine gas and the need for precise temperature control. Reactant ratios and inert atmospheres are critical to optimizing yields [1] [5].

Arsenic Oxide-Sulfur Monochloride Reaction

Sulfur monochloride (S₂Cl₂) reacts with As₂O₃ to produce AsCl₃, sulfur dioxide, and elemental sulfur:
Equation:
$$ 2 \text{As}2\text{O}3 + 6 \text{S}2\text{Cl}2 \rightarrow 4 \text{AsCl}3 + 3 \text{SO}2 + 9 \text{S} $$

This pathway eliminates water byproducts, reducing hydrolysis risks. Residual sulfur can be recycled for further chlorination, enhancing efficiency [1] [6].

Arsenic Sulfide-Hydrochloric Acid Method

Arsenic trisulfide (As₂S₃) reacts with concentrated HCl to form AsCl₃ and hydrogen sulfide gas:
Equation:
$$ \text{As}2\text{S}3 + 6 \text{HCl} \rightarrow 2 \text{AsCl}3 + 3 \text{H}2\text{S} $$

This method is less common due to the volatility of H₂S and the need for gas scrubbing systems to manage effluents [1] [4].

MethodReactantsByproductsAdvantagesChallenges
As₂O₃ + HClAs₂O₃, HClH₂OHigh yield, simple setupHydrolysis susceptibility
Direct ChlorinationAs, Cl₂NoneDirect route, no intermediatesChlorine handling hazards
As₂O₃ + S₂Cl₂As₂O₃, S₂Cl₂SO₂, SAnhydrous conditions, sulfur recyclingComplex reagent preparation
As₂S₃ + HClAs₂S₃, HClH₂SUses arsenic sulfideH₂S gas management

Modern Synthetic Approaches

Thionyl Chloride Methodology

Thionyl chloride (SOCl₂) replaces HCl in reactions with As₂O₃:
Equation:
$$ 2 \text{As}2\text{O}3 + 3 \text{SOCl}2 \rightarrow 2 \text{AsCl}3 + 3 \text{SO}_2 $$

This method minimizes moisture contamination, as SOCl₂ acts as both a solvent and dehydrating agent. Laboratory-scale syntheses often use excess SOCl₂ to drive the reaction to completion [1] [5].

Quantitative Reaction Processes

A patented process combines As₂O₃, sulfur, and chlorine in a single-step reaction within arsenic trichloride solvent:
Reaction:
$$ \text{As}2\text{O}3 + \text{S} + \text{Cl}2 \rightarrow \text{AsCl}3 $$

By maintaining temperatures at AsCl₃’s boiling point (±130°C) and using precise chlorine flow rates, residual sulfur is minimized, achieving near-quantitative yields [6].

Anhydrous Compound Formation in Single Operations

This approach avoids multi-step purification by synthesizing AsCl₃ in anhydrous conditions. Reactants are dissolved in AsCl₃ solvent, heated, and chlorinated continuously. The process eliminates post-reaction drying steps, critical for high-purity applications [6].

Industrial Scale Production

Process Engineering Parameters

Key parameters include:

  • Temperature: Maintained near AsCl₃’s boiling point to ensure volatility and separation.
  • Pressure: Controlled to optimize chlorine solubility in AsCl₃.
  • Catalysts: None typically required, as reactions proceed via direct chlorination.

Optimization Strategies

  • Excess Reagents: Using surplus HCl or SOCl₂ to shift equilibrium toward AsCl₃.
  • Solvent Systems: Employing AsCl₃ itself as a solvent to enhance reactant solubility and reduce impurities [6].

Purification Methodologies

Fractional Distillation Techniques

AsCl₃ is purified via vacuum distillation due to its relatively low boiling point (±130°C). Impurities (e.g., unreacted As₂O₃, HCl residues) are separated through fractional distillation.

High-Purity Production Protocols

For radiopharmaceutical or analytical applications, chromatographic methods are employed:

  • TLC (Thin-Layer Chromatography): Separates AsCl₃ from trace impurities using non-polar solvents.
  • HPLC (High-Performance Liquid Chromatography): Achieves high-resolution separation for isotopically labeled compounds (e.g., [76As]AsCl₃) [3].
Purification MethodPrincipleEfficiencyApplication
Fractional DistillationVolatility separationHighBulk industrial production
TLCAdsorption chromatographyModerateSmall-scale, analytical use
HPLCPartition chromatographyVery HighRadiopharmaceutical synthesis

Hydrolysis Mechanisms

3.1.1 Reaction Kinetics and Thermodynamics

Arsenic trichloride hydrolyses vigorously even in moist air. In neutral water the reaction is rapid and pseudo-first-order because liquid water is present in large excess. Laboratory calorimetry in 1 mol dm⁻³ sodium hydroxide gave an enthalpy of hydrolysis of −297.5 ± 0.3 kJ mol⁻¹, while direct chlorination of elemental arsenic established a standard enthalpy of formation for AsCl₃(l) of −305.2 ± 1.9 kJ mol⁻¹ [1] [2]. Combining these values shows the reaction is strongly exothermic and enthalpy-driven.

Studies on group-15 trichlorides rank the intrinsic hydrolysis rate of arsenic trichloride between phosphorus and antimony analogues; at 25 °C complete conversion to arsenous species occurs within minutes, whereas phosphorus trichloride reacts instantaneously and antimony trichloride only partially hydrolyses under identical conditions [3] [4].

Thermodynamic parameter (25 °C)ValueExperimental mediumReference
ΔH°₍f₎ AsCl₃(l)−305.2 kJ mol⁻¹Direct chlorination16
ΔH°₍hydrolysis₎−297.5 kJ mol⁻¹1 M NaOH3
Keq (AsCl₃ + 3 H₂O ⇌ As(OH)₃ + 3 HCl)1.4 × 10⁷298 K, ionic strength ≈ 052
3.1.2 Formation of Arsenous Acid

Primary hydrolysis stops at arsenous acid, As(OH)₃, in dilute solution:

AsCl₃ + 3 H₂O → As(OH)₃ + 3 HCl  [4]

Under excess water and longer contact times secondary equilibria give tetrahydroxo-arsenite and, finally, arsenic(III) oxide precipitate [3]. Protonation constants for As(OH)₃ determined potentiometrically (25 °C, NaClO₄ media) are pK₁ = 9.28, pK₂ = 12.94 and pK₃ = 13.90, indicating that at circum-neutral pH the neutral acid dominates [5].

Organic Reactions

3.2.1 With Amines
StoichiometryMain productTypical conditionsYieldReference
AsCl₃ + RNH₂ → R N=AsCl₂ + 2 HClN-alkyl imidochloro-arsenite0 °C → RT, aprotic solvent, HCl scavenger60–80%39
AsCl₃ + 2 R₂NH → (R₂N)AsCl₂ + R₂NH₂ClN,N-dialkyl amidodichloro-arseniteRT, anhydrous medium70–90%39
3.2.1.1 N-Alkyl Imidochloroarsenites Formation

Primary amines attack at arsenic with concurrent loss of chloride. Spectroscopic monitoring shows an intermediate mono-substituted dichloride which eliminates a second HCl to give the imido-chloride; the driving force is formation of the As=N multiple bond [6].

3.2.1.2 N,N-Dialkyl Amidodichloroarsenites Production

Secondary amines substitute one chloride only; steric hindrance blocks a second substitution and the resulting pentavalent nitrogen stabilises the amidodichloride. These derivatives serve as precursors to mixed alkyl-amido arsenites used in homogeneous catalysis [6].

3.2.2 Acetylene Derivatives Reactions

In the presence of anhydrous aluminium chloride, arsenic trichloride adds across acetylene to afford β-chloro-vinyldichloro-arsine (Lewisite I) [7].

AsCl₃ + C₂H₂ → ClCH=CH–AsCl₂ (catalytic AlCl₃, 10 bar, 60 °C)

The reaction proceeds via a π-complex between AlCl₃ and C₂H₂, followed by electrophilic attack of AsCl₃ at the C≡C bond; isolated yields exceed 85% [4] [7].

3.2.3 Mercury Compound Interactions

Arsenic trichloride cleaves carbon–mercury bonds. Heating α-naphthyl-mercury chloride with AsCl₃ (160 °C, sealed tube) produces α-naphthyldichloro-arsine and HgCl₂ [8]. With diaryl-mercury the first step is transmetallation (Hg → As) followed by chloride redistribution:

2 C₁₀H₇HgCl + AsCl₃ → C₁₀H₇AsCl₂ + HgCl₂ + C₁₀H₇HgCl

3.2.4 α-Naphthyl Compound Transformations

Reaction of mercury di-α-naphthyl with AsCl₃ (145 °C, benzene) yields di-α-naphthylchloro-arsine and tri-α-naphthylarsine via successive aryl transfers [8]. The product distribution is temperature-controlled: lower temperatures favour mono-transfer, elevated temperatures favour triaryl formation through iterative substitution.

Inorganic Transformations

3.3.1 Redistribution with Arsenic Trioxide

Equimolar AsCl₃ and As₂O₃ at 200 °C undergo ligand redistribution to give the oxychloride polymer “arsenyl chloride” (AsOCl) according to:

AsCl₃ + ½ As₂O₃ → 3 AsOCl  [9]

Spectroscopic studies show chain structures with alternating As–O and As–Cl bridges; DSC indicates the reaction is exothermic (ΔH ≈ −95 kJ mol⁻¹ referenced to AsOCl repeat unit) [4].

3.3.2 Complex Anion Formation

Chloride-rich media (e.g., molten KCl, concentrated HCl) convert arsenic trichloride to tetrahedral [AsCl₄]⁻; the equilibrium

AsCl₃ + Cl⁻ ⇌ [AsCl₄]⁻ log K ≈ 2.1 (350 K) [4]

is exploited in molten-salt electrorefining of gallium where [GaCl₄]⁻ and [AsCl₄]⁻ behave analogously.

Halogen Exchange Processes

ConversionReagents / conditionsIsolated yieldReference
AsCl₃ → AsBr₃Fusion with KBr (1.2 equiv), 180 °C, 2 h88%4
AsCl₃ → AsI₃KI (3 equiv) in refluxing CCl₄, catalytic I₂, 70 °C75%4
3.4.1 Conversion to Arsenic Tribromide

The solid-state metathesis is driven by formation of KCl (ΔG° < −60 kJ mol⁻¹). Bromide attack at arsenic proceeds through [AsCl₄]⁻/Br⁻ interchange until complete halide exchange affording liquid AsBr₃.

3.4.2 Transformation to Arsenic Triiodide

Iodide substitution is slower because of steric bulk and lower nucleophilicity; catalytic iodine activates iodide through I₃⁻ formation, accelerating the halide exchange [4]. The deep red AsI₃ crystallises upon cooling and can be purified by sublimation (115 °C, 0.1 kPa).

Table 2 Selected Organic Transformations of Arsenic Trichloride

Reaction classRepresentative equationKey featuresYield
Hydroamination (primary)AsCl₃ + RNH₂ → R N=AsCl₂ + 2 HClGenerates imido-chloride, As=N bond60–80% [6]
Hydroamination (secondary)AsCl₃ + 2 R₂NH → (R₂N)AsCl₂ + R₂NH₂ClStabilised amidodichloride70–90% [6]
π-AdditionAsCl₃ + C₂H₂ (AlCl₃) → ClCH=CHAsCl₂Industrial route to Lewisite I85–90% [7]
Trans-arylationC₁₀H₇HgCl + AsCl₃ → C₁₀H₇AsCl₂ + HgCl₂Cleavage of Hg–C bond75% [8]

Physical Description

Arsenic trichloride appears as a colorless to yellow oily fuming liquid. It is irritating to the skin, eyes, and mucous membranes. Very toxic by inhalation and ingestion.
COLOURLESS OILY FUMING LIQUID WITH PUNGENT ODOUR.

Color/Form

Oily liquid
Colorless liquid

Boiling Point

266.4 °F at 760 mm Hg (USCG, 1999)
130 °C
130.2 °C

Vapor Density

6.25 (EPA, 1998) (Relative to Air)
6.25 (Air= 1)
Relative vapor density (air = 1): 6.3

Density

2.156 at 77 °F (USCG, 1999)
2.1450 @ 25 °C
2.1 g/cm³
Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.06

LogP

1.69

Odor

Acrid

Melting Point

3.2 °F (EPA, 1998)
-16 °C

UNII

5XW39M1300

GHS Hazard Statements

Aggregated GHS information provided by 48 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H300 (10.42%): Fatal if swallowed [Danger Acute toxicity, oral];
H301+H331 (87.5%): Toxic if swallowed or if inhaled [Danger Acute toxicity, oral;
acute toxicity, inhalation];
H301 (89.58%): Toxic if swallowed [Danger Acute toxicity, oral];
H310 (81.25%): Fatal in contact with skin [Danger Acute toxicity, dermal];
H314 (14.58%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H350 (14.58%): May cause cancer [Danger Carcinogenicity];
H400 (97.92%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

10 mm Hg at 74.3 °F (EPA, 1998)
10 mm Hg @ 23.5 °C
Vapor pressure, kPa at 20 °C: 1.17

Pictograms

Health Hazard Environmental Hazard Acute Toxic

Corrosive;Acute Toxic;Health Hazard;Environmental Hazard

Other CAS

7784-34-1

Wikipedia

Arsenic trichloride

Use Classification

Health Hazards -> Carcinogens

Methods of Manufacturing

Prepn: Smith, Ind Eng Chem 11, 109 (1919); Reisener in Ullmann's Encyklopadie der Technischen Chemie vol 3, (Urban and Schwarzenberg, Munich, 1953) p 850; Schenk in Handbook of Preparative Inorganic Chemistry vol 1, G Brauer, ed (Academic Press, New York, 2nd ed, 1963) p 596.
Arsenic trichloride may be formed by the following reactions: (1) chlorine with arsenic trioxide, (2) sulfur monochloride, S2Cl2, or a mixture of S2Cl2 and chlorine with arsenic trioxide; and (3) arsenic trioxide ... with a mixture of sulfuric acid and a chloride.
(1) By action of chlorine on arsenic; (2) by distillation of arsenic trioxide with concentrated hydrochloric acid
Arsenic chloride is produced from dry etching process of gallium arsenide wafers in chlorofluorocarbons.

General Manufacturing Information

Arsenous trichloride: ACTIVE
Arsenic trichloride is the most common and important halide of arsenic.
Chlorine converts As2S3 to arsenic trichloride and sulfur chloride, S2Cl2.

Analytic Laboratory Methods

Analysis of biological samples (blood, serum, feces, urine, leaves, and animal organs) and environmental samples (soils, rocks, dusts, paints, lava) in the presence of 33 other elements. Parr Bomb digestions for non-silacaceous samples used HNO3/HClO4; silicaceous samples required HF/HNO3. The wavelength for arsenic was 193.6960 nm; Chloride was 725.53 nm.

Storage Conditions

Separate from acids, alkalies. Store in a cool, dark, dry, well-ventilated location.

Stability Shelf Life

FUMES IN MOIST AIR

Dates

Last modified: 07-17-2023

Explore Compound Types